N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide
Description
N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole moiety and a tetrahydrofuran-3-carboxamide group. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in medicinal chemistry, particularly as a bioisostere for ester or amide functionalities . The 1-methylpyrazole group enhances lipophilicity and may influence binding interactions in biological targets, while the tetrahydrofuran-3-carboxamide substituent contributes to solubility and conformational flexibility .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-17-6-9(4-14-17)11-15-10(20-16-11)5-13-12(18)8-2-3-19-7-8/h4,6,8H,2-3,5,7H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZKNQFAXDLGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of the Pyrazole Core : The pyrazole ring is synthesized using hydrazine and a 1,3-diketone.
- Formation of the Oxadiazole Moiety : The oxadiazole is formed through cyclization reactions involving appropriate precursors.
- Coupling with Tetrahydrofuran : The final step involves the reaction of the oxadiazole derivative with tetrahydrofuran to yield the target compound.
The overall reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the oxadiazole and pyrazole moieties allows it to act as a Michael acceptor, which can react with nucleophiles in enzymes and proteins. This interaction can modulate enzyme activities and influence various signaling pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antitumor Activity
Several studies have demonstrated that derivatives containing pyrazole and oxadiazole structures possess significant antitumor properties. For instance:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 2.5 | A549 (Lung Cancer) |
| Compound B | 1.8 | HeLa (Cervical Cancer) |
The structure–activity relationship (SAR) analysis suggests that modifications in the substituents on the pyrazole ring significantly affect cytotoxicity against various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it exhibits activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings indicate a promising potential for use in treating infections caused by resistant bacterial strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential utility in inflammatory diseases .
Case Studies
A notable case study involved the evaluation of a related compound's effects on tumor growth in xenograft models. The study found that administration of the compound resulted in a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide, in anticancer therapies. Oxadiazoles are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds within this class have demonstrated significant growth inhibition percentages against various cancer cell lines such as SNB-19 and OVCAR-8, with reported percent growth inhibitions (PGIs) surpassing 85% .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of specific signaling pathways related to cell proliferation and survival. For example, studies indicate that oxadiazoles can interact with DNA and RNA synthesis pathways, leading to cell cycle arrest and apoptosis in malignant cells. Additionally, the presence of substituents such as the pyrazole moiety enhances the bioactivity of these compounds due to their ability to form hydrogen bonds and π-stacking interactions with biological targets .
Antimicrobial Properties
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Compounds from the oxadiazole family have shown effectiveness against a variety of pathogens including bacteria and fungi. For instance, derivatives have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some exhibiting minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .
Application in Antibacterial Agents
The incorporation of oxadiazole structures into new antibacterial agents aims to combat antibiotic resistance by providing novel mechanisms of action. The unique structural features of these compounds allow for interactions that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Agricultural Applications
Pesticidal Activity
Beyond medicinal uses, there is growing interest in the application of this compound in agricultural sciences as a potential pesticide. The compound's ability to act as a fungicide or herbicide could be explored further through structure-function relationship studies that optimize its efficacy against specific agricultural pests.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Cores
Several structurally related compounds share the 1,2,4-oxadiazole scaffold but differ in substituents and functional groups:
Key Observations :
- Halogenation : Compounds like 3a and 3b () incorporate chlorine substituents, which enhance electrophilicity and may improve target binding but reduce solubility compared to the target compound’s tetrahydrofuran group .
- Synthetic Complexity : The target compound’s synthesis likely requires coupling agents like EDCI/HOBt (as in ), but its tetrahydrofuran moiety may necessitate specialized protecting-group strategies .
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound are absent, analogues provide insights:
- Cytotoxicity: Ligands like N-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide () exhibit moderate toxicity (LD50 = 2580 mg/kg), implying that the target compound’s non-halogenated structure may offer a safer profile .
- Spectroscopic Trends : The target compound’s ¹H-NMR would likely show peaks for the tetrahydrofuran protons (δ 3.5–4.0) and pyrazole methyl group (δ ~2.6), similar to analogues in but distinct from aromatic-rich compounds .
Q & A
Q. 1.1. What synthetic strategies are employed for constructing the 1,2,4-oxadiazole and tetrahydrofuran moieties in this compound?
The synthesis involves multi-step reactions, including:
- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or CDI) .
- Tetrahydrofuran functionalization : Nucleophilic substitution or Mitsunobu reactions to introduce the carboxamide group, with careful pH and temperature control to avoid side reactions .
- Pyrazole coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to attach the 1-methylpyrazole group .
Key optimization factors: Reaction time, solvent polarity (DMF or acetonitrile), and catalytic systems (e.g., K₂CO₃ for SN2 reactions) .
Q. 1.2. How is the purity and structural integrity of the compound validated post-synthesis?
- Chromatography : HPLC or TLC with UV detection (Rf values compared to standards) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirmation of substituent positions (e.g., oxadiazole C=O at ~160 ppm, tetrahydrofuranyl protons at 3.5–4.0 ppm) .
- HRMS : Exact mass verification (e.g., [M+H]+ ion matching theoretical m/z) .
- X-ray crystallography : SHELX-based refinement for absolute configuration determination (if single crystals are obtained) .
Advanced Research Questions
Q. 2.1. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite is used to simulate interactions with active sites (e.g., hydrogen bonding with oxadiazole’s N-O groups) .
- Pharmacophore mapping : Align the oxadiazole and pyrazole motifs with known bioactive scaffolds (e.g., ATP-binding pockets in kinases) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2 Å indicates robust binding) .
Q. 2.2. What experimental designs resolve contradictions in bioactivity data across studies?
- Dose-response curves : IC₅₀ values determined via in vitro assays (e.g., enzyme inhibition with fluorogenic substrates) .
- Counter-screening : Test against off-target receptors (e.g., CYP450 isoforms) to rule out false positives .
- Metabolic stability assays : Liver microsome studies (e.g., t₁/₂ > 30 min suggests suitability for in vivo testing) .
Q. 2.3. How is structure-activity relationship (SAR) analyzed for derivatives of this compound?
- Analog synthesis : Modify substituents on the pyrazole (e.g., replacing methyl with trifluoromethyl) or oxadiazole (e.g., sulfur substitution) .
- Biological profiling : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., tetrahydrofuran’s carboxamide enhances solubility) .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic properties with activity trends .
Q. 2.4. What crystallographic techniques confirm the compound’s solid-state conformation?
- Single-crystal X-ray diffraction : SHELXL refinement (R-factor < 0.05) reveals bond angles and torsional strain (e.g., oxadiazole-tetrahydrofuran dihedral angle ~15°) .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder or solvent interactions .
Methodological Challenges and Solutions
Q. 3.1. Handling low yields in oxadiazole cyclization
- Issue : Competing hydrolysis or dimerization.
- Solution : Use anhydrous solvents (e.g., THF), activate amidoximes with CDI, and monitor reaction progress via FT-IR (disappearance of -NH₂ peaks at 3300 cm⁻¹) .
Q. 3.2. Addressing poor solubility in biological assays
- Issue : Hydrophobic pyrazole/oxadiazole cores limit aqueous solubility.
- Solution : Introduce polar groups (e.g., PEG chains on tetrahydrofuran) or formulate with DMSO/cyclodextrin complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
